molecular formula C18H28N2 B12901418 N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine CAS No. 820984-33-6

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine

Cat. No.: B12901418
CAS No.: 820984-33-6
M. Wt: 272.4 g/mol
InChI Key: NQUOZJJQRDFMIM-UHFFFAOYSA-N
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Description

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine is an organic compound with the molecular formula C14H22N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine involves the reaction of benzylamine with cyclohexylmethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogenated compounds (e.g., alkyl halides), bases (e.g., sodium hydroxide, potassium carbonate)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpyrrolidine: A simpler derivative of pyrrolidine with similar chemical properties.

    N-Cyclohexylmethylpyrrolidine: Another derivative with a cyclohexylmethyl group attached to the nitrogen atom.

    N-Benzyl-N-methylpyrrolidine: A compound with a methyl group instead of a cyclohexylmethyl group.

Uniqueness

N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine is unique due to the presence of both benzyl and cyclohexylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of applications and interactions with molecular targets compared to its simpler analogs.

Properties

CAS No.

820984-33-6

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

N-benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C18H28N2/c1-3-7-16(8-4-1)14-20(18-11-12-19-13-18)15-17-9-5-2-6-10-17/h1,3-4,7-8,17-19H,2,5-6,9-15H2

InChI Key

NQUOZJJQRDFMIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN(CC2=CC=CC=C2)C3CCNC3

Origin of Product

United States

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